2-Phenylpropionic acid

Descripción

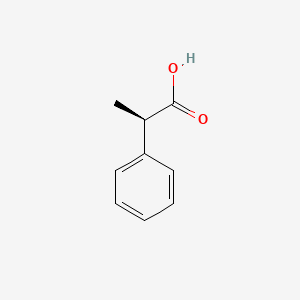

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862027 | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-37-5, 2328-24-7, 7782-26-5 | |

| Record name | 2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7782-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpropionic Acid from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-phenylpropionic acid (also known as hydratropic acid) from the readily available starting material, ethylbenzene. This compound is a crucial building block in the pharmaceutical industry, most notably as the core structure for the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. This document details two prominent synthetic pathways, providing step-by-step experimental protocols, quantitative data for process optimization, and visual diagrams of the reaction workflows.

Route 1: The "Green" Carbonylation Pathway

This modern and efficient route is analogous to the Hoechst-Celanese process for ibuprofen synthesis and is favored for its high atom economy and reduced waste generation. The pathway involves a three-step sequence starting with the Friedel-Crafts acylation of ethylbenzene, followed by hydrogenation of the resulting ketone, and culminating in a palladium-catalyzed carbonylation to yield the target acid.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

The initial step involves the electrophilic aromatic substitution of ethylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst to produce 4'-ethylacetophenone.

Experimental Protocol: Synthesis of 4'-Ethylacetophenone

-

Reaction Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap (for HCl if acetyl chloride is used).

-

Charging the Reactor: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a solvent such as dichloromethane or excess ethylbenzene. The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: Ethylbenzene (1.0 equivalent) is added to the flask. Acetic anhydride (1.1 equivalents) is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.[1][2]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, washed with water, a 5% sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 4'-ethylacetophenone is then purified by vacuum distillation.[2]

Step 2: Hydrogenation of 4'-Ethylacetophenone

The ketone intermediate is reduced to the corresponding secondary alcohol, 1-(4-ethylphenyl)ethanol, via catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-(4-Ethylphenyl)ethanol

-

Catalyst Preparation: A suitable hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or a Raney Nickel catalyst, is suspended in a solvent like ethanol or methanol in a high-pressure autoclave.

-

Reaction Mixture: 4'-Ethylacetophenone (1.0 equivalent) is added to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically carried out at a pressure of 5-20 bar and a temperature of 25-80 °C.[3] The mixture is agitated vigorously.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is considered complete.

-

Work-up: The autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude 1-(4-ethylphenyl)ethanol, which can be used in the next step without further purification or can be distilled under vacuum for higher purity.

Step 3: Carbonylation of 1-(4-Ethylphenyl)ethanol

The final step involves the palladium-catalyzed carbonylation of the benzylic alcohol with carbon monoxide to form this compound. This step is crucial and often requires careful control of reaction conditions to achieve high yield and selectivity.

Experimental Protocol: Synthesis of this compound

-

Catalyst System: A palladium catalyst, such as PdCl₂(PPh₃)₂ (palladium(II) bis(triphenylphosphine) dichloride), is used in conjunction with a ligand like triphenylphosphine (PPh₃) and a mineral acid promoter (e.g., HCl).[4]

-

Reaction Setup: 1-(4-Ethylphenyl)ethanol (1.0 equivalent), the palladium catalyst (0.1-1 mol%), and the ligand are dissolved in a suitable solvent (e.g., dioxane, benzene) in a high-pressure autoclave.[4]

-

Carbonylation: The autoclave is pressurized with carbon monoxide (CO) to a pressure of 20-80 atm and heated to 90-120 °C.[4] The reaction is stirred for several hours until the absorption of CO ceases.

-

Work-up: After cooling and venting the autoclave, the reaction mixture is diluted with a solvent such as diethyl ether and water. The organic layer is extracted with an aqueous sodium hydroxide solution.

-

Isolation: The aqueous layer is acidified with concentrated HCl to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Route 2: Halogenation-Cyanation-Hydrolysis Pathway

This classical route provides an alternative to the carbonylation pathway. It involves the formation of a benzylic halide, followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis of the nitrile to the carboxylic acid.

Step 1: Free Radical Bromination of Ethylbenzene

Ethylbenzene undergoes free radical bromination at the benzylic position to yield 1-bromo-1-phenylethane. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of 1-Bromo-1-phenylethane

-

Reaction Setup: A flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The setup should be placed under a strong light source (e.g., a sunlamp) to initiate the reaction.

-

Reactants: Ethylbenzene (1.0 equivalent) and a solvent like carbon tetrachloride are added to the flask.

-

Bromination: N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux.[5] Alternatively, liquid bromine can be added dropwise under UV irradiation.[5][6]

-

Monitoring: The reaction is monitored by the disappearance of the bromine color or by GC analysis.

-

Work-up: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 1-bromo-1-phenylethane is typically used in the next step without further purification due to its instability.

Step 2: Nucleophilic Substitution with Cyanide

The benzylic bromide is treated with a cyanide salt, such as sodium or potassium cyanide, to form 2-phenylpropionitrile via an Sₙ2 or Sₙ1-like mechanism.

Experimental Protocol: Synthesis of 2-Phenylpropionitrile

-

Reaction Mixture: Sodium cyanide (NaCN, 1.2 equivalents) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol in a round-bottom flask.[7][8]

-

Addition of Bromide: The crude 1-bromo-1-phenylethane (1.0 equivalent) is added dropwise to the cyanide solution at room temperature.

-

Reaction: The mixture is heated to 50-70 °C and stirred for several hours. The progress of the reaction can be monitored by TLC.[9]

-

Work-up: The reaction mixture is poured into a large volume of water and extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude nitrile can be purified by vacuum distillation.

Step 3: Hydrolysis of 2-Phenylpropionitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2-Phenylpropionitrile

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

-

Basic Hydrolysis: 2-Phenylpropionitrile (1.0 equivalent) is mixed with an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). The mixture is heated at reflux for 4-15 hours.[10][11]

-

Acidification: After cooling, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile. The aqueous layer is then carefully acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Isolation: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried.

-

Purification: The crude this compound can be purified by recrystallization.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction steps described above. Note that yields and optimal conditions can vary significantly based on the specific catalyst, reagents, and equipment used.

Table 1: Friedel-Crafts Acylation of Ethylbenzene

| Parameter | Value | Reference |

| Catalyst | Anhydrous AlCl₃ | [1],[2] |

| Acylating Agent | Acetic Anhydride | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | -70 °C to Room Temp. | [1] |

| Reaction Time | 2-5 hours | [1] |

| Typical Yield | 86% | [1] |

Table 2: Hydrogenation of 4'-Ethylacetophenone

| Parameter | Value | Reference |

| Catalyst | Cu-Zn-Al | [3] |

| Hydrogen Source | Isopropanol (Transfer) | [3] |

| Temperature | 180 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Conversion | 89.4% | [3] |

| Selectivity | 93.2% to alcohol | [3] |

Table 3: Carbonylation of 1-(Aryl)ethanols

| Parameter | Value | Reference |

| Catalyst | PdCl₂(PPh₃)₂ / PPh₃ / HCl | [4] |

| CO Pressure | 20-80 atm | [4] |

| Temperature | 90-120 °C | [4] |

| Reaction Time | 1-4 hours | [4] |

| Solvent | Dioxane, Benzene | [4] |

| Typical Yield | Up to 95% | [12] |

Table 4: Halogenation-Cyanation-Hydrolysis Pathway

| Step | Reagents | Conditions | Typical Yield | Reference |

| Bromination | Ethylbenzene, NBS, BPO | Reflux in CCl₄ | - | [5] |

| Cyanation | 1-Bromo-1-phenylethane, NaCN | 50-70 °C in DMSO | 68% (for analogous) | [7] |

| Hydrolysis | 2-Phenylpropionitrile, NaOH(aq) | Reflux (4.5 h) | 93% | [10] |

Visualizing the Synthesis

The following diagrams illustrate the chemical transformations and workflows described in this guide.

References

- 1. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]

- 5. google.com [google.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN105037139A - Preparation method for this compound - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

The Core Mechanism of 2-Phenylpropionic Acid Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-phenylpropionic acid and its derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus is on their interaction with biological systems at the molecular level, detailing the core signaling pathways they modulate and the quantitative aspects of their activity.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for this compound derivatives is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase (PGHS).[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By blocking the action of COX enzymes, this compound derivatives effectively reduce the production of prostaglandins, thereby exerting their therapeutic effects.[5]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a housekeeping role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2][6]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins at sites of inflammation.[2][6]

The analgesic, anti-inflammatory, and antipyretic properties of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[5][6] Most this compound derivatives, like ibuprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[3][7]

Signaling Pathway: The Arachidonic Acid Cascade and its Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes in a two-step process to form prostaglandin H2 (PGH2).[4][8] PGH2 is an unstable intermediate that is further converted by various tissue-specific isomerases and synthases into a variety of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[8] this compound derivatives competitively and reversibly inhibit the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid to PGH2 and thereby halting the downstream production of these inflammatory mediators.[2]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is often used to express the selectivity of a compound for COX-2 over COX-1.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen (Reference) | 3.45 | 11.52 | 3.34 |

| Nimesulide (Reference) | 14.75 | 2.58 | 0.17 |

| Compound 6h | 1.76 | 2.96 | 1.68 |

| Compound 6l | 1.40 | 2.34 | 1.67 |

Data summarized from a study on novel this compound derivatives.[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Detailed Method:

-

Preparation of Reagents: All reagents, including the COX assay buffer, COX probe, COX cofactor, and arachidonic acid, are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

-

Assay Plate Setup: In a 96-well plate, wells are designated for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor), and the test compounds at various concentrations.

-

Reaction Mixture: A reaction master mix containing the assay buffer, COX probe, and diluted COX cofactor is prepared and added to each well.

-

Enzyme Addition: The respective COX-1 or COX-2 enzyme is added to the appropriate wells.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.

-

Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a period of 5-10 minutes at 25°C.

-

Data Analysis: The rate of the reaction (slope) is determined from the linear portion of the kinetic curve. The percentage of inhibition for each test compound concentration is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[9]

Prostaglandin E2 (PGE2) Quantification by Competitive ELISA

This protocol describes a common method for quantifying the amount of PGE2 produced by cells, which can be used to assess the efficacy of COX inhibitors.

Principle: This assay is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of biotin-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody pre-coated on a microplate. The amount of bound biotinylated PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Detailed Method:

-

Sample Preparation: Cell culture supernatants, plasma, or other biological fluids are collected. Samples may require purification or dilution.

-

Assay Procedure:

-

Standards and samples are added to the wells of the antibody-coated microplate.

-

Biotin-conjugated PGE2 is added to all wells, and the plate is incubated.

-

The plate is washed to remove unbound reagents.

-

Streptavidin-HRP (Horseradish Peroxidase) is added to each well, and the plate is incubated.

-

The plate is washed again.

-

A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of bound HRP.

-

The reaction is stopped with the addition of a stop solution (e.g., sulfuric acid).

-

-

Data Analysis: The optical density (OD) is read at 450 nm using a microplate reader. A standard curve is generated by plotting the OD of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their OD values on the standard curve.[4]

Beyond Cyclooxygenase Inhibition: Other Potential Mechanisms

While COX inhibition is the primary mechanism of action, some studies suggest that this compound derivatives may exert their effects through other pathways as well. These are areas of ongoing research and may contribute to the overall pharmacological profile of these drugs. Potential secondary mechanisms include:

-

Inhibition of the Lipoxygenase Pathway: Some NSAIDs may also inhibit the lipoxygenase pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.[10]

-

Interference with G-protein-mediated Signal Transduction: There is evidence to suggest that some NSAIDs may interfere with G-protein-coupled receptor signaling, which could contribute to their analgesic effects independent of prostaglandin synthesis.[10]

-

Modulation of other Signaling Pathways: Studies have shown that some NSAIDs can affect other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammation.[11]

Conclusion

The mechanism of action of this compound derivatives is primarily centered on the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins. This well-established pathway accounts for their potent anti-inflammatory, analgesic, and antipyretic properties. The quantitative assessment of their inhibitory activity against COX isoforms is crucial for understanding their therapeutic efficacy and potential for adverse effects. While COX inhibition remains the core mechanism, ongoing research into alternative pathways may reveal a more complex and multifaceted pharmacological profile for this important class of drugs. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, offering insights into the molecular basis of action of this compound derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arigobio.cn [arigobio.cn]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of hydratropic acid

An In-depth Technical Guide to Hydratropic Acid

Introduction

Hydratropic acid, systematically known as 2-phenylpropanoic acid, is an organic compound and the simplest member of the 2-arylpropionic acid class.[1] This class of compounds is highly significant in the pharmaceutical industry, as it includes a number of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] Hydratropic acid itself serves as a key structural motif and a metabolite of certain xenobiotics.[2] It is a chiral molecule, existing as two distinct enantiomers, (R)-(-) and (S)-(+), which can exhibit different biological activities. This guide provides a comprehensive overview of the physical, chemical, and biological properties of hydratropic acid, along with relevant experimental protocols for its synthesis and analysis.

Physical Properties

Hydratropic acid is typically a clear, pale yellow liquid in its racemic form at room temperature, though its individual enantiomers are solids.[3] It is a carboxylic acid with a phenyl group attached to the alpha-carbon.

Tabulated Physical Data

The quantitative physical properties of racemic and enantiopure hydratropic acid are summarized in the table below for easy reference and comparison.

| Property | Racemic (±)-Hydratropic Acid | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |

| Molecular Formula | C₉H₁₀O₂[2][3][4] | C₉H₁₀O₂[5] | C₉H₁₀O₂[6] |

| Molecular Weight | 150.17 g/mol [2][3] | 150.17 g/mol [7] | 150.17 g/mol [6] |

| CAS Number | 492-37-5[2][3][4] | 7782-24-3[7] | 7782-26-5[6] |

| Appearance | Clear pale yellow liquid[3] | Solid | Solid |

| Melting Point | 5 °C[3][4] | 29-30 °C[8] | - |

| Boiling Point | 260-262 °C[3][4][9] | 115 °C at 1 mmHg[8] | - |

| Density | 1.1 g/mL at 25 °C[3][4][9] | - | - |

| Water Solubility | 9.9 - 10 g/L at 20 °C[3] | - | - |

| pKa | 4.34 (Predicted)[3] | - | - |

| Refractive Index (n²⁰/D) | 1.522[3][9] | 1.522[8] | - |

| Flash Point | >110 °C (>230 °F)[3] | - | - |

Chemical Properties and Reactivity

Hydratropic acid exhibits reactivity characteristic of a carboxylic acid and is notable for its chirality.

-

Acidity : As a carboxylic acid, it is a weak acid that can donate a proton from its carboxyl group to form a carboxylate anion. It will react with bases to form salts.

-

Esterification : The carboxyl group can react with alcohols under acidic conditions to form esters, such as ethyl hydratropate.[10]

-

Chirality : The alpha-carbon of hydratropic acid is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid.[5][6][7][11] The separation and study of these individual enantiomers are important as they often have different pharmacological effects.

-

Synthesis Precursor : It serves as a precursor for the synthesis of more complex compounds, making it a valuable intermediate in organic chemistry.[12]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of hydratropic acid. Key data from various techniques are summarized below.

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | Spectra available on databases like PubChem and HMDB.[2][13] Expected signals would include a quartet for the alpha-proton, a doublet for the methyl protons, and multiplets for the aromatic protons. |

| ¹³C NMR | Spectra available on databases.[11][13] Expected signals include a peak for the carbonyl carbon (~180 ppm), peaks for the aromatic carbons, and peaks for the alpha-carbon and methyl carbon. |

| Infrared (IR) | A broad absorption band for the O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹), a sharp peak for the C=O carbonyl stretch (~1700 cm⁻¹), and peaks for C-H and C=C aromatic stretches.[2][14] |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is expected at m/z 150. Common fragments may correspond to the loss of the carboxyl group (-COOH) or other characteristic fragmentations.[2][5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of hydratropic acid in a research setting.

Synthesis Protocol: Methylation of Benzyl Cyanide

A common method for preparing hydratropic acid involves the methylation of benzyl cyanide followed by hydrolysis.[3] This two-step process is widely applicable for synthesizing 2-arylpropionic acids.

Step 1: α-Methylation of Benzyl Cyanide

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia.

-

Slowly add benzyl cyanide to the solution at low temperature. The strong base deprotonates the benzylic position to form a carbanion.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture. The carbanion acts as a nucleophile, attacking the methyl iodide to form α-phenylpropionitrile.

-

After the reaction is complete, quench the mixture carefully with water or an ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

Step 2: Hydrolysis of α-Phenylpropionitrile

-

Reflux the crude α-phenylpropionitrile obtained from Step 1 with a strong acid solution (e.g., aqueous sulfuric acid or hydrochloric acid).[1]

-

The nitrile group is hydrolyzed to a carboxylic acid group, forming hydratropic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

After hydrolysis is complete, cool the reaction mixture and extract the hydratropic acid with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the final product by distillation under reduced pressure to yield pure hydratropic acid.[1]

Analysis Protocol: Purity Determination by Gas Chromatography (GC)

Gas chromatography is an effective method for assessing the purity of hydratropic acid and monitoring reaction progress.

-

Sample Preparation : Prepare a dilute solution of the hydratropic acid sample in a suitable volatile solvent (e.g., diethyl ether or dichloromethane). It may be necessary to derivatize the carboxylic acid (e.g., to its methyl ester) to improve volatility and peak shape.

-

Instrument Setup :

-

Column : Use a suitable capillary column, such as a DB-5 or equivalent nonpolar column.[1]

-

Injector : Set the injector temperature to ensure rapid volatilization (e.g., 250 °C).

-

Oven Program : Implement a temperature gradient, for example, starting at 100 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

Detector : Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature to 300 °C.

-

Carrier Gas : Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.

-

-

Injection and Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation : The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time of the main peak should match that of a pure standard of hydratropic acid. The purity can be calculated based on the relative area of the product peak compared to the total area of all peaks.

Biological Activity and Signaling Pathway

Hydratropic acid belongs to the same chemical class as profen NSAIDs, which are well-known inhibitors of cyclooxygenase (COX) enzymes.[1][15] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, hydratropic acid and related compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[15]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 492-37-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-2-Phenylpropionic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-2-Phenylpropionic acid 97% | 7782-24-3 [sigmaaldrich.com]

- 9. This compound 97 492-37-5 [sigmaaldrich.com]

- 10. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 11. This compound, (-)- | C9H10O2 | CID 446626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Hydratropic acid, p-isobutyl- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Unlocking Therapeutic Potential: A Technical Guide to Novel 2-Phenylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenylpropionic acid, a well-established pharmacophore found in common non-steroidal anti-inflammatory drugs (NSAIDs), are the subject of intensive research for novel therapeutic applications. This technical guide provides an in-depth overview of recent advancements in the development of these compounds, focusing on their potential as anti-inflammatory, antibacterial, anti-diabetic, and anticancer agents. We present a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the "profen" class of NSAIDs.[1] The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] However, contemporary research is expanding the therapeutic landscape of this compound derivatives beyond their traditional anti-inflammatory role. Scientists are exploring novel modifications of this core structure to engender a wider range of biological activities, including antibacterial, antidiabetic, and anticancer effects. This guide delves into the synthesis, biological evaluation, and mechanisms of action of these promising new chemical entities.

Therapeutic Applications and Quantitative Data

Dual-Action Anti-inflammatory and Antibacterial Agents

A significant area of investigation involves the development of this compound derivatives with combined anti-inflammatory and antibacterial properties. This dual-action approach offers a promising strategy for treating infections where inflammation is a key pathological component.

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been synthesized and evaluated for their ability to inhibit COX enzymes and bacterial growth.[2] The quantitative data for the most promising compounds from this series are summarized in the tables below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 6h | 1.76 | 2.96 |

| 6l | 1.40 | 2.34 |

| Ibuprofen (Reference) | >100 | 60.21 |

| Nimesulide (Reference) | 65.34 | 2.11 |

Data sourced from a study on dual COX inhibitory-antibacterial agents.[2]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)

| Compound | S. aureus | E. faecalis | L. monocytogenes | E. coli |

| 6d | 12.5 | 6.25 | 6.25 | 6.25 |

| 6h | 12.5 | 6.25 | 6.25 | 6.25 |

| 6l | 12.5 | 6.25 | 6.25 | 6.25 |

| 6m | 6.25 | 3.125 | 3.125 | 6.25 |

| Chloramphenicol (Reference) | 6.25 | 12.5 | 12.5 | 6.25 |

Data sourced from a study on dual COX inhibitory-antibacterial agents.[2]

GPR40 Agonists for Type 2 Diabetes

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes.[3] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[4] Several this compound derivatives have been identified as potent GPR40 agonists.

Table 3: In Vitro GPR40 Agonist Activity

| Compound | GPR40 EC50 (nM) |

| Compound A | 180 |

| Compound B | 160 |

| LY2881835 | 0.58 (ED90, mg/kg in vivo) |

| LY2922083 | 3.67 (ED90, mg/kg in vivo) |

Data for Compounds A and B are from Ca2+ mobilization assays, while data for LY compounds represent in vivo efficacy in an intraperitoneal glucose tolerance test (IPGTT).[5]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[6] Their mechanism of action in this context is often multifactorial and can be independent of COX inhibition.

Table 4: In Vitro Antiproliferative Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides

| Compound | Cell Line | GI50 (µM) |

| 12a | K562 (Leukemia) | <0.01 |

| 12b | K562 (Leukemia) | <0.01 |

| 12c | K562 (Leukemia) | <0.01 |

| 17t | NCI-H460 (Non-Small Cell Lung) | 0.02 |

| 17u | NCI-H460 (Non-Small Cell Lung) | 0.03 |

GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on novel antiproliferative benzamides.[7]

Experimental Protocols

Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives (General Procedure)

This protocol describes a general method for synthesizing the dual-action anti-inflammatory and antibacterial agents mentioned in section 2.1.[2]

-

Dissolve 2-(4-(bromomethyl)phenyl)propionic acid (1 equivalent) and the appropriate (benz)azolylthiol derivative (1 equivalent) in acetone.

-

Reflux the solution at 40°C for 12 hours.

-

Evaporate the acetone under reduced pressure.

-

Wash the resulting residue with water.

-

Filter the solid product, dry it, and recrystallize from ethanol to obtain the final compound.

In Vitro COX Inhibition Assay

The following is a general protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds.[2]

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing the appropriate COX enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid as the substrate, and the test compound at various concentrations.

-

Incubate the reaction mixture according to the manufacturer's instructions.

-

Measure the production of prostaglandin F2α (PGF2α) using a suitable detection method, such as enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[2]

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[8]

-

Administer the test compound or vehicle to a group of rats.

-

After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

COX Inhibition Pathway

The primary mechanism of anti-inflammatory action for many this compound derivatives is the inhibition of COX enzymes. This pathway is illustrated below.

Caption: COX Inhibition Pathway.

GPR40 Signaling Pathway for Insulin Secretion

For derivatives acting as GPR40 agonists, the mechanism involves the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.

References

- 1. This compound | 2328-24-7 | Benchchem [benchchem.com]

- 2. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropionic acid, a significant chiral molecule, serves as a fundamental structural motif in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Its stereochemistry is of paramount importance as the biological activity of its enantiomers differs significantly. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including their synthesis, resolution, and distinct physicochemical and pharmacological properties. Detailed experimental protocols for chiral resolution and analysis are provided, alongside structured data for easy comparison.

Introduction to the Chirality of this compound

This compound, also known as hydratropic acid, possesses a single stereogenic center at the second carbon atom (C2) of the propionic acid chain. This chiral center is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group.[1] The presence of this chiral center gives rise to the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (S)-2-phenylpropionic acid and (R)-2-phenylpropionic acid according to the Cahn-Ingold-Prelog priority rules. The (S)-enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right and is denoted as (+), while the (R)-enantiomer is levorotatory, rotating the plane of polarized light to the left and is denoted as (-).[1] A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate and is optically inactive.

The significance of the chirality of this compound is most evident in its application as a precursor to numerous pharmaceuticals, particularly the profen class of NSAIDs like ibuprofen and naproxen.[1] For many of these drugs, the therapeutic activity is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer is often less active or exhibits different pharmacological effects.[2][3]

Physicochemical Properties of Stereoisomers

The enantiomers of this compound have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules and with plane-polarized light differs. The racemic mixture often has a different melting point than the pure enantiomers.

| Property | (R)-(-)-2-Phenylpropionic Acid | (S)-(+)-2-Phenylpropionic Acid | Racemic (±)-2-Phenylpropionic Acid |

| CAS Number | 7782-26-5 | 7782-24-3 | 492-37-5 |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol | 150.17 g/mol | 150.17 g/mol |

| Melting Point | 29-30 °C[4][5] | 29-30 °C[6][7][8] | 5 °C[9] |

| Boiling Point | 115 °C at 1 mmHg[4] | 115 °C at 1 mmHg[7][8] | 260-262 °C at 760 mmHg[9] |

| Specific Rotation ([α]²⁰/D) | -72° (c=1.6 in chloroform)[4] | +72° (c=1.6 in chloroform)[8] | 0° |

| Density | 1.1 g/mL at 25 °C[4] | 1.1 g/mL at 25 °C[7] | 1.1 g/mL at 25 °C[10] |

Stereoisomers and Pharmacological Activity

The differential pharmacological activity of the enantiomers of this compound derivatives is a cornerstone of stereopharmacology. In the case of profens, the (S)-enantiomer is generally the eutomer (the more active enantiomer), responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[11] The (R)-enantiomer, or distomer, is significantly less active as a COX inhibitor.[3]

A fascinating and clinically relevant phenomenon is the metabolic chiral inversion of profens. In the human body, the less active (R)-enantiomer can be enzymatically converted into the active (S)-enantiomer.[12][13] This unidirectional inversion process involves the formation of a coenzyme A thioester. This metabolic pathway effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer, although the extent of this inversion varies among different profen drugs.

Experimental Protocols

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic this compound using a chiral amine, such as (R)-1-phenylethylamine, as the resolving agent. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

-

Racemic this compound

-

(R)-1-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

-

Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M HCl until the solution is acidic (pH ~2). This will protonate the amine and liberate the free carboxylic acid.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation of the Pure Enantiomer: Filter off the drying agent and remove the solvent using a rotary evaporator to yield one of the pure enantiomers of this compound.

-

The other enantiomer can be recovered from the filtrate from step 3 by a similar acidification and extraction procedure.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of a this compound sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based column like Astec CYCLOBOND I 2000)

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Mobile phase additives (e.g., acetic acid, triethylamine)

-

Sample of this compound (racemic standard and the sample to be analyzed)

Procedure:

-

Sample Preparation: Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

-

HPLC Method:

-

Column: Chiral stationary phase column.

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% acetic acid in water). The exact ratio should be optimized for the specific column and enantiomers. A common starting point is 30:70 (v/v) organic:aqueous.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the column is providing baseline separation.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for each enantiomer in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

Conclusion

The chirality of this compound is a critical determinant of its biological activity, a principle that extends to the entire profen class of NSAIDs. Understanding the distinct properties of its (R) and (S) enantiomers is essential for the rational design and development of stereochemically pure drugs with improved therapeutic indices. The ability to resolve racemic mixtures and to accurately determine enantiomeric purity are fundamental skills for researchers in medicinal chemistry and pharmacology. This guide has provided a detailed overview of these core concepts and furnished practical experimental protocols to aid in the synthesis and analysis of these important stereoisomers.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uma.es [uma.es]

- 4. This compound(492-37-5) IR Spectrum [chemicalbook.com]

- 5. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105037139A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 11. rsc.org [rsc.org]

- 12. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 13. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

The Environmental Lifecycle of 2-Phenylpropionic Acid: A Technical Overview of Impacts and Degradation

For Researchers, Scientists, and Drug Development Professionals

2-Phenylpropionic acid, a significant scaffold in many active pharmaceutical ingredients (APIs), particularly the widely used non-steroidal anti-inflammatory drugs (NSAIDs), is of growing interest regarding its environmental fate and potential ecological impact. As a member of the profen family of drugs, its journey from therapeutic use to environmental presence necessitates a thorough understanding of its degradation pathways and ecotoxicological profile. This technical guide synthesizes current knowledge on the environmental impact and degradation of this compound, providing researchers and developers with essential data and methodologies to inform environmentally conscious drug design and risk assessment.

Environmental Exposure and Ecotoxicity

The primary route of entry for this compound and its derivatives into the environment is through the effluent of wastewater treatment plants (WWTPs), which are often not equipped to fully mineralize such compounds.[1] Once in aquatic systems, the compound's inherent properties and its interaction with the ecosystem determine its potential for adverse effects.

Physicochemical Properties and Environmental Mobility

The environmental mobility of this compound is influenced by its physicochemical properties. Its water solubility suggests a potential for transport in aquatic environments.[2] The soil sorption coefficient (Koc) is a key parameter for assessing its mobility in terrestrial environments; a low Koc value indicates high mobility.[3]

Aquatic Ecotoxicity

The ecotoxicity of this compound to aquatic organisms is a critical aspect of its environmental risk assessment. Standardized ecotoxicological tests are employed to determine the concentrations at which the compound exerts harmful effects on representative species from different trophic levels.

Table 1: Aquatic Ecotoxicity of this compound and Related Compounds

| Test Organism | Endpoint | Duration | Value (mg/L) | Guideline |

| This compound | ||||

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | > 40 | OECD 202[4] |

| Daphnia magna (Water Flea) | NOEC (Immobilisation) | 48 hours | > 40 | OECD 202[4] |

| 2-Methyl-2-phenylpropionic acid | ||||

| Fish | LC50 | 96 hours | ~15.72 | Not specified[5] |

Biodegradation and Environmental Fate

The persistence of this compound in the environment is largely dictated by its susceptibility to biodegradation by microbial communities in soil, sediment, and water. Both aerobic and anaerobic degradation pathways have been investigated for phenylpropanoic acids and related compounds.

Aerobic Biodegradation

Under aerobic conditions, this compound is expected to undergo biodegradation, as indicated by studies on its structural analogs.[6] "Ready biodegradability" is a key screening criterion, often assessed using standardized tests like the OECD 301 series.[7] A substance is considered readily biodegradable if it achieves a certain percentage of mineralization (e.g., >60% of theoretical oxygen demand) within a 28-day period.[6][8]

The aerobic degradation of phenylalkanoic acids by bacteria, such as Pseudomonas species, typically proceeds through a series of enzymatic reactions involving hydroxylation of the aromatic ring, followed by ring cleavage.[9][10] A common intermediate in the degradation of many aromatic compounds is catechol.[10]

Anaerobic Biodegradation

In anoxic environments, such as sediments and within WWTPs, anaerobic biodegradation is the primary degradation mechanism. The anaerobic digestion of phenyl acids can be a complex process, and accumulation of these compounds may impact the efficiency of methanogenesis.[11][12][13]

Photodegradation

In addition to microbial degradation, photodegradation can contribute to the removal of this compound from sunlit surface waters. Advanced oxidation processes, such as the photo-Fenton reaction, have been shown to be effective in degrading related compounds.[14]

Degradation Pathways

The biodegradation of this compound involves a series of enzymatic steps that transform the parent molecule into simpler, less harmful substances. While the specific pathway for this compound is not as extensively studied as that of its isomer, 3-phenylpropionic acid, or its derivative, ibuprofen, a probable pathway can be inferred from the degradation of analogous compounds.

Proposed Aerobic Degradation Pathway of this compound

The following diagram illustrates a plausible aerobic degradation pathway for this compound, based on known microbial metabolic pathways for similar aromatic acids. The initial steps likely involve the activation of the carboxylic acid to a CoA thioester, followed by hydroxylation of the phenyl ring and subsequent ring cleavage.

Experimental Protocols

To ensure reproducibility and comparability of data, standardized experimental protocols are crucial for assessing the environmental impact of chemicals. The following sections outline the key principles of standard test methods relevant to this compound.

Aquatic Ecotoxicity Testing

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: Young daphnids are exposed to the different test concentrations for a period of 48 hours under static conditions.[4]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated. The No Observed Effect Concentration (NOEC) is also determined.[4]

Ready Biodegradability Testing

Manometric Respirometry Test (OECD Guideline 301F)

This method assesses the ready biodegradability of a substance by measuring oxygen consumption.[8]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

-

Test Setup: A known concentration of this compound is added to a mineral medium inoculated with the activated sludge in a closed respirometer. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.[8]

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period.

-

Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[8]

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in environmental matrices.

-

Sample Preparation: Water samples are typically pre-concentrated using solid-phase extraction (SPE).[15][16]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components on a suitable column (e.g., C18).[15][16]

-

Mass Spectrometric Detection: The separated compound is then introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is often used for high specificity.[15]

Environmental Risk Assessment Workflow

A systematic workflow is essential for evaluating the potential environmental risk of this compound. This involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Conclusion

This compound, as a core structure in many pharmaceuticals, has the potential to enter the environment and exert ecotoxicological effects. While data suggests it may be readily biodegradable, its presence in aquatic systems warrants careful consideration. This guide provides a foundational understanding of its environmental impact and degradation, highlighting the importance of standardized testing and robust analytical methods. For drug development professionals, integrating environmental risk assessment early in the design process can lead to the development of more sustainable and environmentally benign pharmaceuticals. Further research is needed to fully elucidate the specific degradation pathways of this compound in various environmental compartments and to obtain a more comprehensive ecotoxicological profile across a wider range of organisms.

References

- 1. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-phenyl propionic acid, 7782-24-3 [thegoodscentscompany.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. concawe.eu [concawe.eu]

- 7. oecd.org [oecd.org]

- 8. petroleumhpv.org [petroleumhpv.org]

- 9. Characterization of the last step of the aerobic phenylacetic acid degradation pathway. | Semantic Scholar [semanticscholar.org]

- 10. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion [frontiersin.org]

- 12. Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. vliz.be [vliz.be]

2-Phenylpropionic Acid: A Cornerstone in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Phenylpropionic acid, a seemingly simple aromatic carboxylic acid, serves as a critical building block in the landscape of organic synthesis, most notably in the pharmaceutical industry. Its structural motif is the backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including widely used medications such as ibuprofen, naproxen, and ketoprofen. This guide provides a comprehensive overview of this compound's role as a precursor, detailing synthetic methodologies, quantitative data, and experimental protocols for the synthesis of key derivatives.

The "Profens": A Major Class of NSAIDs Derived from this compound

The 2-arylpropionic acid structure is fundamental to the anti-inflammatory, analgesic, and antipyretic properties of the profen drugs. These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The versatility of the this compound scaffold allows for a variety of substitutions on the phenyl ring, leading to a diverse range of NSAIDs with distinct pharmacological profiles.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common industrial method involves the carbonylation of a corresponding styrene derivative. Another approach is the multi-step synthesis starting from a substituted benzene, as exemplified by the Boots synthesis of Ibuprofen.

A general synthetic scheme starting from a substituted benzene is outlined below. This multi-step process is a classic example of building molecular complexity from simple starting materials.

Figure 1: Generalized synthetic workflow for 2-arylpropionic acids.

Synthesis of Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is one of the most common NSAIDs. The Boots Company developed one of the earliest and most well-known industrial syntheses. A common laboratory-scale synthesis involves the following steps:

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4'-isobutylacetophenone.

-

Reduction: The ketone is then reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, typically using a reducing agent like sodium borohydride.

-

Nucleophilic Substitution: The alcohol is converted to a better leaving group, often a halide, and then substituted with a cyanide group to form 2-(4-isobutylphenyl)propionitrile.

-

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

A more modern and "greener" synthesis developed by the BHC Company involves a palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol, which has a higher atom economy.

Synthesis of Naproxen

Naproxen, or (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is another prominent NSAID. Its synthesis often starts from 2-methoxynaphthalene. A key challenge in the synthesis of naproxen is achieving the desired (S)-enantiomer, which is the active form of the drug. This is often accomplished through chiral resolution or asymmetric synthesis.

A representative synthetic route is depicted below:

Figure 2: Synthetic pathway for Naproxen.

Synthesis of Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propionic acid, presents a different synthetic challenge due to the benzoyl substituent. One synthetic approach involves the Friedel-Crafts acylation of 2-phenylpropionitrile with benzoyl chloride, followed by hydrolysis of the nitrile.

Quantitative Data in Synthesis

The efficiency of a synthetic route is critically evaluated by its yield and the purity of the final product. The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of 2-(4-methylphenyl)propionic acid derivatives [1]

| Compound | Yield (%) | Melting Point (°C) |

| 2-(4-methylphenyl)propionitrile | 68 | - |

| 2-(4-methylphenyl)propionic acid | 78 | - |

| 2-(4-(bromomethyl)phenyl)propionic acid | 79 | - |

| 2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid (6a) | 77 | 154.2–156.3 |

| 2-(4-(((1H-1,2,4-Triazol-3-yl)thio)methyl)phenyl)propanoic acid (6c) | 85 | Liquid |

| 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d) | 81 | Liquid |

| 2-(4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid (6e) | 82 | Liquid |

| 2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid (6f) | 80 | 128.2–130.8 |

| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i) | 78 | 208.7–210.9 |

Table 2: Hydrolysis of 2-phenylpropionitrile to this compound [2]

| Reaction Conditions | Yield (%) | Purity (%) |

| Liquid caustic soda:water:2-phenylpropionitrile (2:1:1), 95°C, 15h | 95 | 98 |

| Liquid caustic soda:water:2-phenylpropionitrile (3:1.5:1), 105°C, 10h | 96 | 98 |

| Liquid caustic soda:water:2-phenylpropionitrile (4:2:2), 120°C, 6h | 97 | 98 |

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed methodology for key synthetic transformations.

Protocol 1: Synthesis of 2-(4-methylphenyl)propionic acid[1]

Step 1: Synthesis of 2-(4-methylphenyl)propionitrile

-

Dissolve 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate (0.02 mol, 5.81 g) in dimethyl sulfoxide (20 mL).

-

Add sodium cyanide (0.02 mol, 0.98 g) to the solution.

-

Reflux the mixture at 90 °C for 18 hours.

-

After completion, pour the reaction mixture into ice-water.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 2-(4-methylphenyl)propionitrile.

-

Yield: 68%

-

Step 2: Synthesis of 2-(4-methylphenyl)propionic acid

-

Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 5 N HCl (40 mL).

-

Reflux the mixture for 1 hour.

-

Extract the precipitated product with ethyl acetate (3 x 100 mL).

-

Combine the extracts and dry with anhydrous sodium sulfate.

-

Evaporate the solvent and recrystallize the crude product from ethanol.

-

Yield: 78%

-

Protocol 2: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid[1]

-

Dissolve 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g) in ethyl acetate (50 mL).

-

Add a catalytic amount of HBr.

-

Cool the solution in an ice bath.

-

Add bromine (0.012 mol, 0.61 mL) in ethyl acetate (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours after the addition is complete.

-

Evaporate the solvent.

-

Wash the precipitated product with water, dry, and recrystallize from ethanol.

-

Yield: 79%

-

Protocol 3: General procedure for the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives (e.g., 6a-6n)[1]

-

To a solution of the appropriate thiol (0.001 mol) in a suitable solvent, add a base (e.g., sodium hydride or potassium carbonate, 0.001 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(4-(bromomethyl)phenyl)propionic acid (0.001 mol) to the reaction mixture.

-

Continue stirring at room temperature for an appropriate time (monitored by TLC).

-

After completion of the reaction, pour the mixture into ice-water and acidify with dilute HCl.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Chiral Resolution

Many profens are chiral molecules, with the (S)-enantiomer typically being the more pharmacologically active isomer. Therefore, the separation of enantiomers is a crucial step in the synthesis of these drugs. Chiral resolution can be achieved through various methods, including:

-

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

-

Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer.[3]

-

Chiral Chromatography: Using a chiral stationary phase to separate the enantiomers.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.